4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound that features a unique structure combining a quinoline core with a dithiolo ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves several key stepsCommon reagents used in the synthesis include various sulfur-containing compounds and methylating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scalability and efficiency. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents .
Chemical Reactions Analysis
Types of Reactions
4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atoms in the dithiolo ring.
Reduction: Reduction reactions can affect the quinoline core and the dithiolo ring.
Substitution: Substitution reactions often involve the methyl groups or the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a protein kinase inhibitor, which could have implications in cancer treatment.
Medicine: Explored for its chemoprotective and antitumor activities.
Mechanism of Action
The mechanism of action of 4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with protein kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: A similar compound with slight structural differences.
4,4,7,8-tetramethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Another derivative with a naphthoyl group.
Uniqueness
4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is unique due to its specific combination of a quinoline core and a dithiolo ring, which imparts distinct chemical properties and biological activities. Its ability to inhibit protein kinases with high specificity makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinoline-1-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS3/c1-7-5-9-10(6-8(7)2)15-14(3,4)12-11(9)13(16)18-17-12/h5-6,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMAVAXMEKMYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C3=C2C(=S)SS3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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